molecular formula C11H10BrN3O B13191337 (E)-5-Bromo-N'-hydroxy-7-methylisoquinoline-1-carboximidamide

(E)-5-Bromo-N'-hydroxy-7-methylisoquinoline-1-carboximidamide

Cat. No.: B13191337
M. Wt: 280.12 g/mol
InChI Key: FQLPSPHZGPHYSJ-UHFFFAOYSA-N
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Description

(E)-5-Bromo-N’-hydroxy-7-methylisoquinoline-1-carboximidamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a hydroxy group, and a methyl group attached to an isoquinoline ring, along with a carboximidamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-Bromo-N’-hydroxy-7-methylisoquinoline-1-carboximidamide typically involves multi-step organic reactions. One common synthetic route includes the bromination of 7-methylisoquinoline, followed by the introduction of the hydroxy group and the carboximidamide group through subsequent reactions. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-5-Bromo-N’-hydroxy-7-methylisoquinoline-1-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboximidamide group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while substitution of the bromine atom may result in the formation of various substituted isoquinoline derivatives.

Scientific Research Applications

(E)-5-Bromo-N’-hydroxy-7-methylisoquinoline-1-carboximidamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-5-Bromo-N’-hydroxy-7-methylisoquinoline-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-5-Bromo-N’-hydroxy-7-methylisoquinoline-1-carboximidamide include other brominated isoquinoline derivatives and hydroxy-substituted isoquinolines. These compounds share structural similarities but may differ in their functional groups and overall chemical properties.

Uniqueness

The uniqueness of (E)-5-Bromo-N’-hydroxy-7-methylisoquinoline-1-carboximidamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C11H10BrN3O

Molecular Weight

280.12 g/mol

IUPAC Name

5-bromo-N'-hydroxy-7-methylisoquinoline-1-carboximidamide

InChI

InChI=1S/C11H10BrN3O/c1-6-4-8-7(9(12)5-6)2-3-14-10(8)11(13)15-16/h2-5,16H,1H3,(H2,13,15)

InChI Key

FQLPSPHZGPHYSJ-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC2=C(C=CN=C2/C(=N\O)/N)C(=C1)Br

Canonical SMILES

CC1=CC2=C(C=CN=C2C(=NO)N)C(=C1)Br

Origin of Product

United States

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